![molecular formula C14H19N3O6S B2423028 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine CAS No. 325855-09-2](/img/structure/B2423028.png)

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

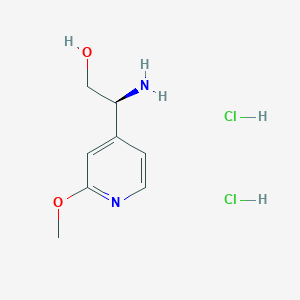

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is a unique chemical compound with the empirical formula C14H19N3O6S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 357.38 . The SMILES string representation isO=S(C1=CC(N+=O)=C(N2CCOCC2)C=C1)(N3CCOCC3)=O . Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 357.38 . The InChI code for this compound is1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2 . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

- 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine, belonging to the class of sulfonamides, exhibits significant antibacterial and antimicrobial properties. Research shows its effectiveness against strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei (Oliveira et al., 2015).

Pharmaceutical Synthesis

- It is an intermediate in the synthesis of various pharmaceuticals, including antimicrobial agents and other biologically active compounds. For example, it is involved in the synthesis of Linezolid, an antibiotic (Janakiramudu et al., 2017).

Chemical Process Optimization

- The compound plays a role in chemical process optimization, such as in the efficient and mild Swern oxidation process. It acts as a reagent in the synthesis of various chemical compounds, highlighting its versatility in chemical synthesis (Ye et al., 2016).

Synthesis of Anticancer Agents

- It serves as an important intermediate in the synthesis of small molecule anticancer drugs, indicating its potential role in cancer treatment research (Wang et al., 2016).

Molecular Docking Studies

- The compound is involved in molecular docking studies to predict the affinity and orientation of synthesized compounds at active enzyme sites, which is crucial in the development of new drugs (Janakiramudu et al., 2017).

Crystal Structure Analysis

- In crystallography, the compound aids in the understanding of molecular structures and interactions. This is essential in the development of new materials and pharmaceuticals (Ibiş et al., 2010).

Enzyme Inhibition Studies

- It is used in studies exploring the inhibition of enzymes like acetylcholinesterase, which has implications in the treatment of diseases like Alzheimer's (Savle et al., 1998).

Properties

IUPAC Name |

4-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSHGIMCLKVKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/no-structure.png)

![2-(4-Fluorophenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2422950.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)

![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)

![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)

![2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine](/img/structure/B2422968.png)